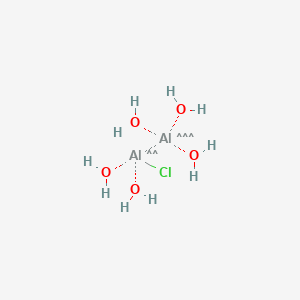

Dialuminium chloride pentahydroxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dialuminium chloride pentahydroxide (Al2Cl5(OH)4) is an inorganic compound that is widely used in laboratory experiments and scientific research. It is a white crystalline solid that is soluble in water and alcohol, and has a molecular weight of 325.2 g/mol. It is a strong oxidizing agent and is used in various applications such as synthesis of organic compounds, analytical chemistry, and catalysis.

Scientific Research Applications

Water Treatment

Locron flakes, also known as Dialuminium chloride pentahydroxide, are used as a flocculant to remove colloidal impurities in water treatment processes . They form very fine Aluminiumhydroxide precipitates which are most suitable to trap particulate impurities in swimming pool water .

Antiperspirant Agent

Locron Extra and Locron L are high-performing antiperspirant agents used in the cosmetic industry . They are mild astringents that reduce perspiration and have a slight deodorizing effect .

Cosmetic Industry

Locron powder is suitable for anhydrous types of perspiration-reducing preparations, such as powder-sprays, suspension-sprays, or sticks . It can also be incorporated in skin lotions, skin creams, and shaving lotions to achieve a slight astringent effect .

Environmental Applications

Dialuminium chloride pentahydroxide is used in a Water Management Facility (WMF) product as a coagulant during oily water treatment . It’s also used in the coagulation process to achieve the highest efficiency of PAHs removal .

Advanced Treatment Technologies

Macrospherical 95 has been used in the synthesis of mesoporous silica nanoparticles, which have applications in many emerging fields like catalysis, energy applications, sensing, environmental, and biomedical research .

properties

InChI |

InChI=1S/2Al.ClH.5H2O/h;;1H;5*1H2/q;+1;;;;;;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZVLRWDRFTSPT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[Al].[Al]Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2ClH10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.49 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminium chloride pentahydroxide | |

CAS RN |

12042-91-0 |

Source

|

| Record name | Aluminum chlorohydrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium chloride pentahydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of Dialuminium chloride pentahydroxide (Locron L) in the synthesis of AlFe-PILC?

A1: Dialuminium chloride pentahydroxide (Locron L) serves as the source of aluminum for creating the AlFe pillaring agents. [] These pillaring agents are mixed metal polycations that are incorporated into the clay structure to increase its interlayer spacing and create a porous material. In the study, Locron L was combined with ferric nitrate at high temperature and pressure to form the mixed AlFe pillaring agents in a single step. This method offers advantages in simplicity, cost-effectiveness, and control over the final catalyst structure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)